4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline
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Overview
Description
The compound “4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline” is a chemical substance with the molecular formula C21H18BrFN2O3S and a molecular weight of 477.351. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are general methods available for the synthesis of similar compounds. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds23. This process involves a radical approach and is paired with a Matteson–CH2–homologation23.Molecular Structure Analysis
I’m sorry, but I couldn’t find specific information on the molecular structure analysis of this compound.Chemical Reactions Analysis
Again, while I couldn’t find specific chemical reactions involving this compound, the protodeboronation of pinacol boronic esters is a known reaction that could potentially be relevant23. This reaction involves a radical approach and results in a formal anti-Markovnikov alkene hydromethylation23.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the available resources.Scientific Research Applications
Precursor to Biologically Active Substitutes
- Synthesis of Biologically Active Quinolines: Compounds structurally related to quinoline are often synthesized as precursors to biologically active molecules. For instance, derivatives of N-phenylmethane sulfonamide, with slight geometric variations, have been studied for their potential in generating substituted quinolines, which are of interest due to their biological activities (Zia-ur-Rehman et al., 2008).
Anticancer Activities
- Development of Anticancer Agents: Quinoline derivatives are explored for anticancer properties. A study involving the design and synthesis of 4-aminoquinoline sulfonyl analogs targeted breast tumor cell lines, identifying compounds with potential anticancer activities (Solomon, Pundir, Lee, 2019).
Antibacterial Activities
- Synthesis of Tetracyclic Quinolone Antibacterials: New tetracyclic quinolone antibacterials have been synthesized, showing potent activity against both Gram-positive and Gram-negative bacteria, highlighting the antibacterial potential of quinoline derivatives (Taguchi et al., 1992).
Fluorescence and Quantum Chemical Investigations
- Fluorescence Properties of Quinoline Derivatives: Multi-substituted quinoline derivatives exhibit pH-dependent fluorescence, which can be enhanced by the presence of specific ions. This property makes them suitable for applications in fluorescence studies and materials science (Le et al., 2020).
Synthesis Methodologies
- Efficient Synthesis Techniques: Research into solvent-free synthesis methods for quinolines, such as the (bromodimethyl)sulfonium bromide catalyzed Friedlander synthesis, demonstrates the ongoing development of efficient and environmentally friendly synthesis strategies for complex molecules (Venkatesham, Manjula, Rao, 2012).
Antimicrobial and Antimalarial Agents
- Design of Antimicrobial and Antimalarial Agents: Novel quinoline-based triazoles have been synthesized, showing significant antimicrobial and antimalarial activities, which underlines the potential of quinoline derivatives in developing new therapeutic agents (Parthasaradhi et al., 2015).
Safety And Hazards
As this compound is intended for research use only, it is not suitable for human or veterinary use1. Specific safety and hazard information is not available in the resources I have.
Future Directions
The future directions for the research and application of this compound are not specified in the available resources. However, given its complex structure, it could potentially be of interest in various areas of chemical research.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
[4-(4-bromophenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c22-14-4-7-16(8-5-14)29(27,28)20-17-12-15(23)6-9-19(17)24-13-18(20)21(26)25-10-2-1-3-11-25/h4-9,12-13H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLWAIJKFYLBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline |
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